Isobutyldichlorosilane

Übersicht

Beschreibung

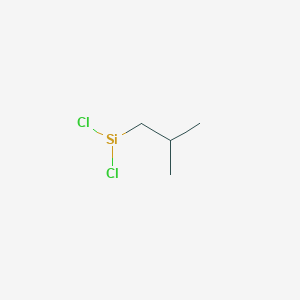

Isobutyldichlorosilane is an organosilicon compound with the chemical formula C4H10Cl2Si . It is a colorless to almost colorless liquid that is highly reactive due to the presence of silicon-chlorine bonds. This compound is used in various chemical processes and industrial applications, particularly in the synthesis of other organosilicon compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isobutyldichlorosilane can be synthesized through the reaction of isobutyl alcohol with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of isobutylsilane. This process involves the reaction of isobutylsilane with chlorine gas at elevated temperatures, followed by purification through distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Isobutyldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

Reduction: Can be reduced to isobutylsilane using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

Hydrolysis: Water, ambient temperature.

Alcoholysis: Alcohols (e.g., methanol, ethanol), ambient temperature.

Reduction: Lithium aluminium hydride, anhydrous conditions.

Major Products Formed:

Hydrolysis: Isobutylsilanol, hydrochloric acid.

Alcoholysis: Isobutylalkoxysilane, hydrochloric acid.

Reduction: Isobutylsilane.

Wissenschaftliche Forschungsanwendungen

Isobutyldichlorosilane (IBDCS) is a significant organosilicon compound utilized in various scientific and industrial applications. This article explores its applications in detail, supported by comprehensive data tables and case studies.

Synthesis of Organosilicon Compounds

IBDCS serves as a precursor in synthesizing various organosilicon compounds, which are essential in materials science and polymer chemistry. Its ability to introduce isobutyl groups into siloxane frameworks enhances the properties of silicone polymers, making them more hydrophobic and thermally stable.

Surface Modification

IBDCS is employed for surface modification of materials, particularly in creating hydrophobic surfaces. By coating substrates with IBDCS, researchers can enhance the water repellency of surfaces, which is beneficial in applications such as self-cleaning materials and anti-fogging coatings.

Catalysis

In catalysis, IBDCS acts as a silane coupling agent that improves the adhesion between inorganic materials and organic polymers. This property is crucial in composite manufacturing, where enhanced interfacial bonding leads to improved mechanical properties.

Biomedical Applications

The biocompatibility of organosilicon compounds makes IBDCS relevant in biomedical research. It can be used to modify biomaterials for drug delivery systems or tissue engineering scaffolds, where controlled release and interaction with biological systems are critical.

Case Study 1: Hydrophobic Coatings

A study demonstrated that applying a thin layer of IBDCS on glass substrates resulted in a significant reduction in water contact angle, indicating enhanced hydrophobicity. The treated surfaces exhibited self-cleaning properties when exposed to rainwater, showcasing practical applications in architectural coatings.

Case Study 2: Composite Materials

Research involving the incorporation of IBDCS into polymer matrices revealed improved tensile strength and thermal stability compared to untreated composites. The study highlighted IBDCS's role as an effective silane coupling agent that enhances the mechanical performance of glass fiber-reinforced plastics.

Data Table: Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Organosilicon Synthesis | Precursor for various organosilicon compounds | Enhanced material properties |

| Surface Modification | Coating for hydrophobic surfaces | Self-cleaning and anti-fogging effects |

| Catalysis | Silane coupling agent for composites | Improved adhesion and mechanical properties |

| Biomedical | Modification of biomaterials for drug delivery | Enhanced biocompatibility |

Wirkmechanismus

The mechanism of action of isobutyldichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or alcoholysis, leading to the formation of silanols or alkoxysilanes, respectively. These reactions are crucial in the synthesis of various organosilicon compounds used in different applications .

Vergleich Mit ähnlichen Verbindungen

Isobutyltrichlorosilane (C4H9Cl3Si): Contains three chlorine atoms bonded to silicon, making it more reactive than isobutyldichlorosilane.

Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms bonded to silicon, used in the production of silicone polymers.

Trimethylsilyl chloride ((CH3)3SiCl): Contains three methyl groups and one chlorine atom bonded to silicon, used as a silylating agent.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective synthesis of certain organosilicon compounds. Its two chlorine atoms provide a balance between reactivity and stability, making it suitable for various applications .

Biologische Aktivität

Isobutyldichlorosilane (IBDCS) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of IBDCS, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a silicon atom bonded to two chlorine atoms and an isobutyl group, which contributes to its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of IBDCS can be attributed to several mechanisms:

- Silicon Interaction : As a silicon-containing compound, IBDCS may interact with various biological molecules, influencing enzyme activity and cellular signaling pathways.

- Reactive Intermediate Formation : Upon hydrolysis, IBDCS can form silanol derivatives that may exhibit different biological properties compared to the parent compound.

- Antimicrobial Activity : Preliminary studies suggest that IBDCS may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

1. Antimicrobial Activity

A study investigating the antimicrobial effects of various organosilicon compounds found that IBDCS exhibited significant inhibitory activity against several bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 100 |

These findings indicate that IBDCS could be a candidate for further development as an antimicrobial agent .

2. Cellular Effects

Research has shown that IBDCS may influence cellular processes such as apoptosis and cell proliferation. In vitro studies using human cell lines demonstrated that treatment with IBDCS led to:

- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed in cancer cell lines, suggesting potential anticancer properties.

- Induction of Apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with IBDCS.

3. Case Studies

A notable case study involved the application of IBDCS in a model of neurodegeneration. Researchers found that:

- Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, IBDCS treatment resulted in reduced cell death and preservation of neuronal function.

- Mechanistic Insights : The neuroprotective effects were linked to the modulation of oxidative stress markers and inflammatory cytokines.

Eigenschaften

InChI |

InChI=1S/C4H9Cl2Si/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXNQBWUIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.